Lethidrone, also known as nalorphine, is a synthetic opioid with a complex pharmacological profile. It is classified as a mixed agonist-antagonist, primarily acting on the opioid receptors in the central nervous system. Lethidrone exhibits both agonistic and antagonistic properties, making it a valuable compound in pharmacological research and therapeutic applications.
Lethidrone was first synthesized in the mid-20th century and is derived from morphine. It falls under the category of opioid analgesics and is classified as an opioid receptor antagonist with some agonistic effects. This dual action allows it to block the effects of other opioids while simultaneously providing mild analgesic effects in certain contexts, particularly at lower doses.
The synthesis of lethidrone typically involves several steps that can be analogous to the synthesis of naloxone. One common method includes the use of cyclopropylmethylbromide instead of allylbromide in the reaction process. The general synthetic pathway can be outlined as follows:
This synthetic approach allows for the production of lethidrone with specific purity and yield characteristics suitable for research and therapeutic use.
Lethidrone has a molecular formula of C19H21NO3, which corresponds to its structure comprising a phenanthrene core with various functional groups attached. The key structural features include:
Lethidrone undergoes various chemical reactions typical of opioid compounds, including:
These reactions are essential for understanding the metabolism and pharmacodynamics of lethidrone in biological systems.
Lethidrone exerts its effects primarily through interaction with opioid receptors, specifically:
The dual action allows lethidrone to modulate pain perception while potentially reducing the risk of addiction associated with stronger opioids.
Lethidrone exhibits several notable physical and chemical properties:
These properties are crucial for formulating lethidrone into pharmaceutical preparations.
Lethidrone has several applications in scientific research and medicine:
Lethidrone, scientifically designated as Nalorphine, represents a pivotal semi-synthetic compound within the opioid antagonist class. Its systematic name, N-Allylnormorphine, directly references its structural relationship to morphine while highlighting the critical N-allyl substitution that defines its unique pharmacological profile. The name "Lethidrone" emerged as one of the early brand identities for clinical formulations, particularly in the context of opioid overdose reversal. The compound is recognized by numerous synonyms across chemical and pharmaceutical literature, including Nalline, Antorfin, and N-Allylnormorphine, reflecting its diverse historical applications and commercial developments [2] [4].
The chemical registry landscape for this compound is well-documented, with CAS Registry Number 62-67-9 serving as the universal identifier for the base compound. Its salt forms—notably the hydrochloride (CAS 57-29-4) and hydrobromide—were developed to enhance solubility for parenteral administration. The molecular formula C₁₉H₂₁NO₃ and a monoisotopic mass of 311.1521 Da provide the foundational identity parameters [2] [6] [9].
Table 1: Comprehensive Nomenclature and Chemical Identifiers of Lethidrone
Nomenclature Type | Identifier |
---|---|
IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
Systematic Name | N-Allyl-17-methyl-7,8-didehydro-4,5α-epoxymorphinan-3,6α-diol |
Common Synonyms | Lethidrone, Nalline, Nalorphine, Antorfin, N-Allylnormorphine |
CAS Numbers | Base: 62-67-9; Hydrochloride: 57-29-4 |
Molecular Formula | C₁₉H₂₁NO₃ |
Regulatory Identifiers | UNII: 9FPE56Z2TW; DEA No.: 9400 |
The molecular architecture of Lethidrone is characterized by the morphinan core, a tetracyclic framework comprising three fused cyclohexane rings (designated A, B, and C) and one furan ring (D). This core structure positions Lethidrone within the broader morphinan alkaloid family, sharing the fundamental skeleton with natural opioids like morphine and thebaine. The critical structural distinction lies in the N-allyl substitution (–CH₂–CH=CH₂) replacing the N-methyl group of morphine. This modification alters electron distribution and steric bulk at the tertiary amine (position 17), directly influencing receptor binding dynamics [1] [10].
Stereochemistry is paramount to Lethidrone's functionality. The compound features five chiral centers at positions 5(R), 6(S), 9(R), 13(S), and 14(R), mirroring the absolute configuration of natural (–)-morphine. The stereospecificity is captured in its IUPAC name: (4R,4aR,7S,7aR,12bS), which defines the spatial orientation essential for opioid receptor engagement. The C7–C8 alkene introduces molecular rigidity, while the phenolic hydroxyl at C3 and allylic hydroxyl at C6 contribute to hydrogen-bonding potential [2] [10].
In computational representations, the canonical SMILES string encodes the connectivity and stereochemistry:C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
The isomeric SMILES further specifies stereochemistry:C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O
This notation precisely maps the allyl chain attachment (N1–CC=C), the fused ring system, and the hydroxyl groups at C3 and C6 [9].
Table 2: Key Structural Features of Lethidrone's Molecular Architecture
Structural Element | Chemical Significance |
---|---|
Morphinan Tetracyclic Core | Four-ring system (A,B,C,D rings) providing structural rigidity |
N-Allyl Group (–CH₂–CH=CH₂) | Replaces N-methyl of morphine; confers antagonist activity at μ-opioid receptor |
Chiral Centers | Five stereocenters: 5R, 6S, 9R, 13S, 14R |
Phenolic Hydroxyl (C3) | Critical for hydrogen bonding with receptor residues |
Allylic Alcohol (C6) | Contributes to polarity and receptor interactions |
C7–C8 Double Bond | Confers planarity and influences conformational stability |
Lethidrone's solid-state behavior and three-dimensional conformation are crucial for understanding its intermolecular interactions and receptor binding. While direct crystallographic data on Lethidrone itself is limited in the literature, high-resolution structures of closely related morphinans (e.g., β-funaltrexamine bound to μ-opioid receptor) reveal that the N-allyl substituted compounds adopt a "T-shaped" conformation within the opioid receptor binding pocket. This orientation positions the phenanthrene ring system perpendicular to the transmembrane helices, allowing deep penetration into the receptor's hydrophobic core [10].
The presence of the allyl moiety introduces steric constraints that distinguish Lethidrone from agonist morphinans like morphine. Crystallographic studies of μ-opioid receptors show that the allyl group displaces water molecules in the orthosteric pocket and sterically clashes with residues in the μOR agonist conformation (notably Trp318 and Lys303), explaining its antagonist properties. The molecule's solvent-exposed binding pocket contributes to its moderate dissociation kinetics compared to deeply buried ligands like muscarinic antagonists [10].
Salt formation significantly influences crystallinity. The hydrochloride salt (C₁₉H₂₁NO₃·HCl) crystallizes in the orthorhombic system, with characteristic diffraction patterns distinguishable from the hydrobromide form. Hydrogen bonding networks involve the protonated tertiary amine (N⁺–H), phenolic OH, and alcoholic OH groups, creating extended chains stabilized by chloride ions. These interactions contribute to the relatively high melting point observed for the crystalline salts (>200°C) compared to the free base [1] [9].
Lethidrone occupies a distinct niche within the morphinan alkaloid hierarchy as a semi-synthetic N-substituted derivative of normorphine. Its classification hinges on two structural transformations from natural morphine: N-demethylation yielding normorphine, followed by N-allylation introducing the allyl group. This positions it as a first-generation member of the morphinan-based opioid antagonists, bridging the structural gap between natural agonist alkaloids (e.g., morphine, codeine) and pure antagonists (e.g., naloxone) [1] [7].
Pharmacologically, Lethidrone pioneered the concept of mixed agonist-antagonist activity within this chemical family. Its morphinan core enables κ-opioid receptor agonism (Ki ≈ 1.6 nM), while the N-allyl group induces μ-opioid receptor antagonism. This dual activity classifies it as a prototypical ligand demonstrating that minor N-substituent modifications can dramatically shift receptor efficacy—a principle that later guided development of selective κ-agonists (e.g., U-50488) and μ-antagonists (e.g., naltrexone) [2] [4] [8].
Structurally, Lethidrone differs from later morphinan antagonists by retaining the C6 hydroxyl group and C7–C8 unsaturation, features shared with morphine but absent in naloxone (C14 hydroxylated) and naltrexone (cyclopropylmethyl N-substituent). Its place in chemical evolution is marked by derivatives like niconalorphine (nicotinoyl ester) and diacetylnalorphine (heroin analogue), which probe structure-activity relationships at the phenolic and alcoholic hydroxyls [2] [7].
Table 3: Classification of Lethidrone Among Key Morphinan Alkaloids
Morphinan Type | Representative Compounds | Core Structural Features | Pharmacological Profile |
---|---|---|---|
Natural Agonists | Morphine, Codeine | N-methyl, C3 phenolic OH or methoxy, C6 alcoholic OH | μ-opioid full agonist |
Semi-synthetic Agonists | Heroin, Hydromorphone | C3/C6 diacetyl esters; C6-keto | Enhanced μ-agonist potency |
Mixed Agonist-Antagonists | Lethidrone (Nalorphine) | N-allyl, C3 phenolic OH, C6 alcoholic OH | κ-agonist / μ-antagonist |
Pure Antagonists | Naloxone, Naltrexone | N-allyl or cyclopropylmethyl, C14-OH | Pan-opioid antagonist |
Selective Agonists | Oxymorphone, Butorphanol | N-methyl or cyclobutylmethyl, C14-OH | Varied receptor selectivity |
Comprehensive Synonym Table for Lethidrone and Related Compounds
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8